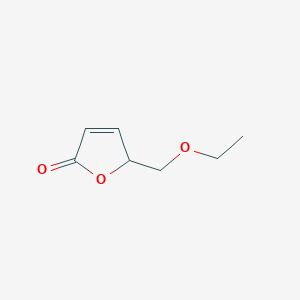

5-(Ethoxymethyl)furan-2(5H)-one

描述

属性

CAS 编号 |

828921-99-9 |

|---|---|

分子式 |

C7H10O3 |

分子量 |

142.15 g/mol |

IUPAC 名称 |

2-(ethoxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C7H10O3/c1-2-9-5-6-3-4-7(8)10-6/h3-4,6H,2,5H2,1H3 |

InChI 键 |

HDJPCJZKSVTVHS-UHFFFAOYSA-N |

规范 SMILES |

CCOCC1C=CC(=O)O1 |

产品来源 |

United States |

准备方法

Nucleophilic Substitution of 5-(Chloromethyl)furan-2(5H)-one

A direct route to 5-(ethoxymethyl)furan-2(5H)-one involves the nucleophilic displacement of a chloromethyl precursor. In this method, 5-(chloromethyl)furan-2(5H)-one undergoes substitution with ethanol in the presence of a base or Lewis acid catalyst. For instance, Bi(NO₃)₃·5H₂O has been employed as a catalyst in analogous reactions to facilitate the exchange of chloride with ethoxide ions. The reaction typically proceeds under mild conditions (50–100°C) in ethanol solvent, achieving yields exceeding 80% over two steps when combined with hypochlorite-mediated chlorination.

The mechanism involves an SN2-type attack by the ethoxide ion on the chloromethyl carbon, leading to inversion of configuration. This method benefits from the commercial availability of chloromethyl furanone derivatives and the scalability of the substitution process. However, the synthesis of the chloromethyl precursor itself may require additional steps, such as the chlorination of hydroxymethyl furanones using reagents like thionyl chloride or tert-butyl hypochlorite.

Acid-Catalyzed Etherification of 5-(Hydroxymethyl)furan-2(5H)-one

Another prominent approach involves the etherification of 5-(hydroxymethyl)furan-2(5H)-one with ethanol using acid catalysts. This method parallels the synthesis of 5-ethoxymethylfurfural (EMF) from hydroxymethylfurfural (HMF), where Brønsted or Lewis acids such as H₂SO₄, Amberlyst-15, or heteropolyacids accelerate the reaction. The process typically occurs under reflux conditions (70–150°C) in ethanol or ethanol/cosolvent systems, with yields influenced by the choice of catalyst and water removal techniques.

For example, employing a deep eutectic solvent (DES) composed of choline chloride and citric acid enhances reaction efficiency by stabilizing intermediates and suppressing side reactions like polymerization. The etherification mechanism proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by ethanol and subsequent dehydration. This route is advantageous for its compatibility with biomass-derived substrates, though purification of the polar product may require chromatographic separation or distillation.

Aldol Condensation and Cyclization Strategies

Indirect synthesis routes leveraging aldol condensation have been explored, inspired by methodologies for structurally related compounds like Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone). In this approach, 2,5-dimethyl-dihydro-3(2H)-furanone is condensed with ethoxyacetaldehyde under basic conditions to form an aldol adduct. Subsequent cyclization and dehydration yield the target lactone.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of the aforementioned methods:

Emerging Catalytic and Solvent Systems

Recent advances highlight the role of mixed solvent systems in enhancing reaction efficiency. For instance, ethanol/dimethylsulfoxide (DMSO) or ethanol/γ-valerolactone (GVL) mixtures improve substrate solubility and reduce byproduct formation during etherification. Additionally, ionic liquids like [BMIM][Cl] have shown promise in facilitating both substitution and cyclization steps by stabilizing charged intermediates.

Applications and Derivative Synthesis

This compound serves as a precursor for diverse derivatives. Hydrogenation over Pd/C yields tetrahydrofuran analogs, while condensation with amines produces Schiff bases for coordination chemistry. Its ethoxymethyl group also participates in Claisen rearrangements, enabling access to branched furanone structures.

化学反应分析

Types of Reactions

5-(Ethoxymethyl)furan-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, such as 5-hydroxymethylfurfural and acetic acid.

Reduction: Reduction reactions can convert the compound into other furan derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Oxone in water is a common reagent for oxidation reactions.

Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 5-Hydroxymethylfurfural and acetic acid.

Reduction: Reduced furan derivatives.

Substitution: Substituted furan compounds with different functional groups.

科学研究应用

5-(Ethoxymethyl)furan-2(5H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

作用机制

The mechanism of action of 5-(Ethoxymethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

相似化合物的比较

Furan-2(5H)-one derivatives vary significantly based on substituents at the 5-position. Below is a detailed comparison of 5-(Ethoxymethyl)furan-2(5H)-one with structurally and functionally related compounds:

Substituent Effects on Physicochemical Properties

† Predicted based on analogous structures.

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., -OCH₂CH₃, -OH) deshield the C-5 carbon, shifting its ¹³C NMR signal downfield compared to unsubstituted furanones. The ethoxymethyl group’s ether oxygen likely stabilizes the ring via resonance .

- Steric Effects: Bulky substituents like silyl ethers reduce reactivity in nucleophilic additions, whereas smaller groups (e.g., hydroxymethyl) enhance solubility and metabolic turnover .

Stability and Reactivity

- Hydrolytic Stability : Ethoxymethyl and silyl ether groups resist hydrolysis better than hydroxymethyl substituents, making them suitable for prodrug designs .

- Photoreactivity: Furanones with electron-withdrawing substituents (e.g., -Br, -Cl) undergo [2+2] cycloadditions under UV light, while ethoxymethyl derivatives are less reactive due to electron donation .

常见问题

Q. What are the common synthetic routes for 5-(Ethoxymethyl)furan-2(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves functionalization of the furanone core. Key strategies include:

- Nucleophilic Substitution : Reacting 5-(halomethyl)furan-2(5H)-one with sodium ethoxide under anhydrous conditions. Solvent choice (e.g., THF vs. DMF) impacts reaction kinetics and byproduct formation .

- Lactonization : Cyclization of ethoxymethyl-substituted γ-keto acids using acid catalysts (e.g., H₂SO₄). Temperature control (60–80°C) is critical to avoid ring-opening side reactions .

- Oxidative Methods : Oxidation of 5-(ethoxymethyl)furan derivatives with meta-chloroperbenzoic acid (mCPBA) to introduce the lactone moiety. Excess oxidant can lead to over-oxidation, reducing yields .

Table 1 : Comparison of Synthetic Routes

| Method | Yield Range | Key Conditions | Byproducts |

|---|---|---|---|

| Nucleophilic Substitution | 45–65% | Anhydrous THF, 0°C→RT | Unreacted halide |

| Lactonization | 60–75% | H₂SO₄, 70°C, 12 h | Linear keto-acid |

| Oxidative Cyclization | 50–70% | mCPBA, CH₂Cl₂, RT | Epoxides (minor) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The ethoxymethyl group shows distinct signals: δ ~1.2 ppm (triplet, -CH₂CH₃), δ ~3.5–3.7 ppm (multiplet, -OCH₂-), and δ ~4.8 ppm (singlet, lactone ring CH₂). Coupling constants (J) between lactone protons (J ≈ 6–8 Hz) confirm ring conformation .

- ¹³C NMR : Lactone carbonyl appears at δ ~170–175 ppm. Ethoxy carbons resonate at δ ~60–70 ppm (OCH₂) and δ ~15 ppm (CH₃) .

- IR Spectroscopy : Strong absorption at ~1770 cm⁻¹ (C=O stretch of lactone) and ~1100 cm⁻¹ (C-O-C of ethoxy group) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 156.1 (calculated for C₇H₁₀O₃). Fragmentation patterns include loss of ethoxy (-46 Da) and lactone ring cleavage .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : The ethoxymethyl group acts as an electron-donating substituent, modulating the electron-deficient nature of the furanone ring. This enhances reactivity in:

- Diels-Alder Reactions : Increased dienophile activity due to reduced electron density at the α,β-unsaturated lactone. Ethoxymethyl steric bulk can lower reaction rates with bulky dienes. Optimal conditions use Lewis acids (e.g., BF₃·Et₂O) to polarize the dienophile .

- Photoactivated [2+2] Cycloadditions : Ethoxymethyl groups stabilize excited states, improving quantum yields. UV irradiation (λ = 300 nm) in acetonitrile generates bicyclic adducts with up to 85% diastereoselectivity .

Key Data : - Rate constant (k) for Diels-Alder with cyclopentadiene: 0.45 M⁻¹s⁻¹ (vs. 0.12 M⁻¹s⁻¹ for unsubstituted furanone) .

- Diastereomeric ratio (dr) in [2+2] adducts: 4:1 (endo:exo) .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts:

- Organocatalytic Michael Addition : Use of L-proline (20 mol%) in THF at -20°C achieves 88% ee for α-substituted derivatives. Ethoxymethyl steric effects necessitate longer reaction times (48–72 h) .

- Chiral Lewis Acids : Eu(hfc)₃ catalyzes asymmetric lactonization of keto-esters, yielding 5-(ethoxymethyl)furanones with >90% ee. Solvent polarity (e.g., toluene vs. CH₃CN) significantly impacts enantioselectivity .

Table 2 : Enantioselectivity Optimization

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Proline | THF | 88 | 65 |

| Eu(hfc)₃ | Toluene | 92 | 70 |

| Jacobsen’s Salen Co(II) | CH₂Cl₂ | 78 | 55 |

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., Pseudomonas aeruginosa LasR) reveals binding affinities. Ethoxymethyl groups enhance hydrophobic interactions in active sites, correlating with MIC values <10 µg/mL .

- QSAR Modeling : Hammett constants (σ) of substituents predict biofilm inhibition (R² = 0.89). Ethoxymethyl’s σ ≈ -0.15 indicates electron donation, improving anti-biofilm activity .

- ADMET Prediction : SwissADME tools estimate moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition risk, guiding medicinal chemistry optimization .

Contradictions and Considerations

- Synthetic Yields : Lactonization methods () report higher yields (60–75%) than nucleophilic substitution (45–65%), but require stringent temperature control.

- Biological Activity : While ethoxymethyl derivatives show promise against Gram-negative bacteria (), structural analogs with larger substituents (e.g., phenyl) exhibit reduced solubility, limiting in vivo applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。